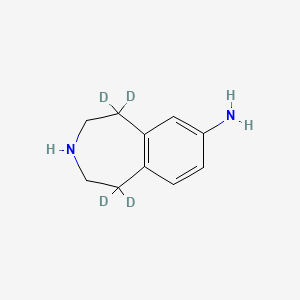
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 is an isotope-labeled analog of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. This compound is a metabolite of Lorcaserine, a selective 5-HT2C-receptor agonist used in the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics.
Méthodes De Préparation
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The starting material is N-methylated using methyl iodide in the presence of potassium hydroxide.
Cyclization: The N-methylated product undergoes cyclization to form the benzazepine ring.
Deuterium Labeling:
Analyse Des Réactions Chimiques
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of Lorcaserine.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 involves its interaction with the 5-HT2C receptor. As a metabolite of Lorcaserine, it binds to this receptor, modulating serotonin levels and influencing appetite and mood. The molecular pathways involved include the activation of downstream signaling cascades that regulate neurotransmitter release and neuronal activity.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 can be compared with other benzazepine derivatives:
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : This analog has a different ring structure, affecting its binding affinity and selectivity for various receptors .
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its deuterium labeling, which provides insights into metabolic stability and pharmacokinetics that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1,1,5,5-tetradeuterio-3,4-dihydro-2H-3-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2/i3D2,4D2 |
Clé InChI |
LOXPKSAIAHLVML-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(CNCC(C2=C1C=CC(=C2)N)([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
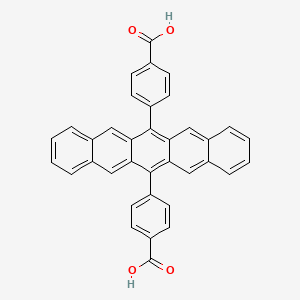

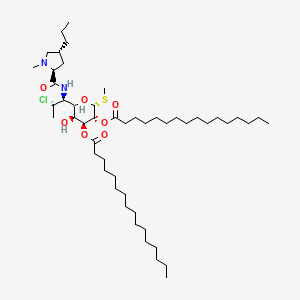
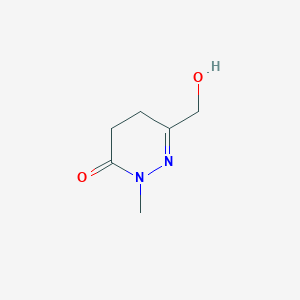
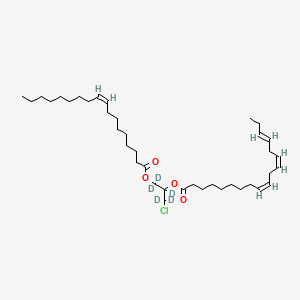
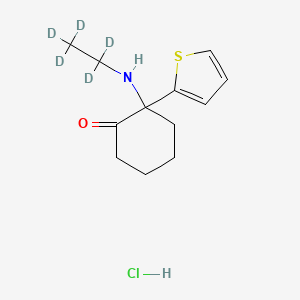
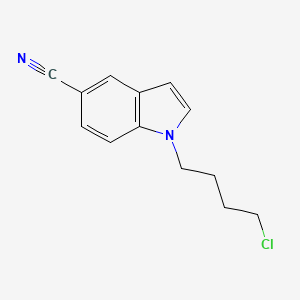
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
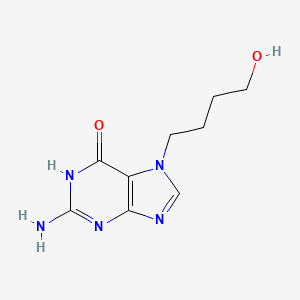
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
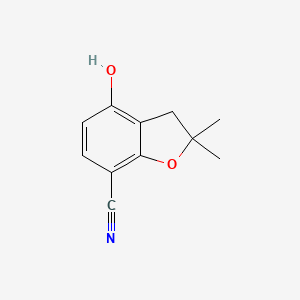
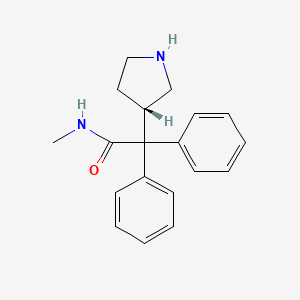
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
